molecular formula C15H10ClN5 B8299699 6-((6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline

6-((6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline

Cat. No. B8299699
M. Wt: 295.72 g/mol
InChI Key: SPCIYNGHEUYYRN-UHFFFAOYSA-N
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Patent
US08524900B2

Procedure details

A mixture of 1-(6-chloropyridazin-3-yl)hydrazine (1.67 g, 12 mmol), 2-(quinolin-6-yl)acetic acid (1.65 g, 8.8 mmol), and HCl (2000 μl, 24 mmol) was heated in an oil bath at 110° C. for 20 min before it was heated in a microwave (Personal Chemistry) at 180° C.& 15 min. The mixture was quenched with a solution of NaOH (1.2 g, 5 mL) slowly until the suspension is neutral in pH. The mixture was filtered and washed with H2O (2×5 mL). A brown solid was obtained (2.2 g). The solid was treated with aqueous Na2CO3 (3 g, 20 mL, pH ˜11) and heated at 50° C. for 30 min. The blue mixture was cooled to room temperature, and filtered. The black solid was washed with H2O and lyophilized to give the product.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
2000 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([NH:8][NH2:9])=[CH:4][CH:3]=1.[N:10]1[C:19]2[C:14](=[CH:15][C:16]([CH2:20][C:21](O)=O)=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1.Cl>C([O-])([O-])=O.[Na+].[Na+]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:21]([CH2:20][C:16]3[CH:15]=[C:14]4[C:19](=[CH:18][CH:17]=3)[N:10]=[CH:11][CH:12]=[CH:13]4)=[N:9][N:8]=2)[N:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1.67 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)NN
Name
Quantity
1.65 g
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)CC(=O)O
Name
Quantity
2000 μL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in a microwave (Personal Chemistry) at 180° C.
CUSTOM
Type
CUSTOM
Details
15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with a solution of NaOH (1.2 g, 5 mL) slowly until the suspension
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with H2O (2×5 mL)
CUSTOM
Type
CUSTOM
Details
A brown solid was obtained (2.2 g)
TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The blue mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The black solid was washed with H2O
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC=2N(N1)C(=NN2)CC=2C=C1C=CC=NC1=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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